molecular formula C16H13NO2 B11863556 3-(2-Hydroxyphenyl)-2-methylisoquinolin-1(2H)-one

3-(2-Hydroxyphenyl)-2-methylisoquinolin-1(2H)-one

Cat. No.: B11863556
M. Wt: 251.28 g/mol
InChI Key: IPRKSLDQUWLYEU-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-2-methylisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a hydroxyphenyl group attached to the isoquinolinone core. Isoquinolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-2-methylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized using a suitable catalyst to yield the desired isoquinolinone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and various substituted isoquinolinones, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxyphenyl)-2-methylisoquinolin-1(2H)-one is unique due to its specific isoquinolinone core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-2-methylisoquinolin-1-one

InChI

InChI=1S/C16H13NO2/c1-17-14(13-8-4-5-9-15(13)18)10-11-6-2-3-7-12(11)16(17)19/h2-10,18H,1H3

InChI Key

IPRKSLDQUWLYEU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC=CC=C2C1=O)C3=CC=CC=C3O

Origin of Product

United States

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